1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-pyridin-4-ylquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-12(2)10-17(22)15-11-13(4-5-16(15)21)18(23)20-14-6-8-19-9-7-14/h4-11H,3H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXAYATGSWQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline-4-carboxylic acid with ethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions at distinct reactive sites:
Amide Bond Formation
The reaction with pyridin-4-amine involves nucleophilic acyl substitution , where the quinoline carboxylic acid is activated to an acyl chloride (using SOCl₂ or POCl₃) before reacting with the amine.
Substitution at Position 4 (oxo group)
The 4-oxo group may participate in nucleophilic attacks or Michael addition reactions, depending on the reagents used. For example, enolate intermediates could form under basic conditions, enabling further functionalization.
Pyridin-4-yl Group Reactivity
The pyridine ring may undergo electrophilic substitution (e.g., nitration, bromination) or metal-catalyzed coupling reactions (e.g., Suzuki) to introduce additional substituents .
Hydrolysis
-
Amide hydrolysis : The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions (e.g., HCl/H₂O or NaOH).
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Oxidation/Reduction : The 4-oxo group may be reduced to a hydroxyl or alcohol group, depending on the reagents (e.g., LiAlH₄ or catalytic hydrogenation).
Derivatization of the Pyridin-4-yl Group
-
Coupling Reactions : Suzuki or Heck reactions could introduce aryl or alkenyl groups to the pyridine ring .
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Electrophilic Substitution : Reactions like nitration (using HNO₃/NaNO₂) or bromination (using Br₂) could add substituents to the pyridine ring .
Table 2: Common Chemical Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amide hydrolysis | HCl/H₂O (reflux) | Quinoline carboxylic acid |
| Reduction of 4-oxo group | LiAlH₄, THF | Quinolinol derivative |
| Suzuki coupling | Pd catalyst, boronic acid | Pyridin-4-yl-substituted quinoline |
Biological Activity
-
Antiviral/Anticancer Potential : Quinoline derivatives are known for their interactions with enzymes (e.g., HIV integrase) and signaling pathways (e.g., PI3Kα inhibition) .
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Structural Optimization : The ethyl and methyl groups likely enhance lipophilicity, while the pyridin-4-yl group may modulate binding affinity.
Analytical Characterization
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NMR and Mass Spectrometry : Used to confirm the presence of the carboxamide group (e.g., amide proton signal at ~16–17 ppm in ¹H NMR) .
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X-ray Diffraction : Employed to determine bond lengths and angles in the quinoline core.
Comparison of Reaction Conditions Across Studies
Table 3: Reaction Conditions for Quinoline Carboxamide Synthesis
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Quinoline derivatives have been extensively studied for their ability to intercalate DNA, which can inhibit cancer cell proliferation. Research indicates that compounds with a quinoline structure exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The presence of the pyridine moiety enhances the interaction with biological targets, making it a promising candidate for drug development.
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that 1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide exhibits significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Biological Research Applications
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders. For instance, it has been shown to inhibit certain kinases that play a role in cancer progression .
Case Study: Enzyme Inhibition
In a study conducted by researchers at the University of Siegen, the compound was tested for its inhibitory effects on protein kinases associated with cancer cell signaling pathways. The results demonstrated a significant reduction in kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Synthesis and Structural Analysis
The synthesis of this compound involves several steps, including refluxing pyridine derivatives with acetoacetic ester under acidic conditions . The structural analysis through X-ray crystallography reveals intermolecular interactions that contribute to its biological activity.
Table 3: Synthesis Conditions and Yield
| Reagents | Conditions | Yield (%) |
|---|---|---|
| Pyridine derivative + Acetoacetic ester + HCl | Reflux in ethanol | 48 |
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA replication or protein synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline-6-Carboxamide Derivatives
- Substituent Impact: The pyridin-4-yl group in the target compound may enhance solubility or enable π-π stacking in biological targets compared to bulkier substituents like 2-morpholinoethyl (6n) or nitro-phenyl groups () . The 4-oxo group could confer hydrogen-bonding capabilities absent in brominated (6n) or methylated () analogues.
Table 3: Physicochemical and Bioactivity Data
- Property Analysis: The pyridin-4-yl group may improve aqueous solubility relative to hydrophobic substituents (e.g., tert-butyl in 8a ). Antimicrobial activity in compound 35 () suggests that quinoline-4-carboxamides with difluoropyrrolidinyl groups are potent, but the target’s 4-oxo group might redirect bioactivity toward anti-cancer targets, as seen in epigenetic probes () .
Biological Activity
1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. Its molecular formula is C14H14N2O2, with a molecular weight of approximately 242.27 g/mol. The presence of the pyridine moiety is significant as it often contributes to enhanced biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antitumor Activity : Studies indicate that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative activity of quinoline derivatives on the MDA-MB-231 breast cancer cell line reported IC50 values ranging from 0.0046 mM to 0.075 mM for structurally similar compounds, indicating potent activity against tumor cells .
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| A | 0.0046 | MDA-MB-231 |
| B | 0.075 | MDA-MB-231 |
| C | 0.069 | HeLa |
| D | 0.021 | PC3 |
Note : The IC50 value represents the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has been widely studied. The compound's structural features contribute to its ability to disrupt bacterial cell membranes.
Research Findings on Antimicrobial Activity
In vitro studies have shown that derivatives of quinoline exhibit broad-spectrum antibacterial activity. For instance, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of DNA Synthesis : By intercalating into DNA, it prevents replication.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Disruption of Membrane Integrity : Inhibition of bacterial growth through membrane disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
